TGF-β Receptor I (ALK5) Kinase Inhibition Potency of Synthesized Pyrrolopyrazole Derivatives
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole is the critical starting material for synthesizing a class of potent ALK5 inhibitors. While the compound itself is not an inhibitor, its derivatives show defined activity. For example, a series of synthesized 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (the class accessible from this bromo-intermediate) exhibit potent inhibition with reported IC50 values in the range of 0.000005 mM to 0.0195 mM (5 nM to 19,500 nM) against ALK5 [1]. This demonstrates the functional viability of the core scaffold.
| Evidence Dimension | ALK5 Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not applicable (Intermediate) |
| Comparator Or Baseline | 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (Synthesized from this compound class) |
| Quantified Difference | Derivatives achieve IC50 values down to 5 nM, a >3900x potency difference within the class depending on the 'warhead' substituent. |
| Conditions | In vitro kinase assay; Homo sapiens ALK5 (EC 2.7.11.30) |
Why This Matters
This data confirms the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core (accessible via this compound) is a privileged scaffold for developing potent ALK5 inhibitors, validating its procurement for kinase-focused medicinal chemistry programs.
- [1] BRENDA Enzyme Database. (n.d.). EC 2.7.11.30 - receptor protein serine/threonine kinase. Inhibitor Data for 4-phenyl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives (IC50 range 0.000005-0.0195 mM). View Source
